3-O-Acetylcalliterpenone
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-O-Acetylcalliterpenone typically involves the acetylation of calliterpenone. The reaction conditions often include the use of acetic anhydride as the acetylating agent and a base such as pyridine to catalyze the reaction. The reaction is usually carried out at room temperature for several hours to ensure complete acetylation.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-O-Acetylcalliterpenone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
3-O-Acetylcalliterpenone is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a standard for analytical methods.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-O-Acetylcalliterpenone involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed to exert its effects through the modulation of enzyme activity and signaling pathways. This can lead to changes in cellular processes such as inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 3-O-Acetylcalliterpenone include:
- Calliterpenone
- 3-O-Methylcalliterpenone
- 3-O-Propionylcalliterpenone
Uniqueness
This compound is unique due to its specific acetylation, which can alter its chemical properties and biological activities compared to its analogs. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C22H34O4 |
---|---|
Molecular Weight |
362.5 g/mol |
IUPAC Name |
[(1S,4R,9R,10S,13R,14R)-14-hydroxy-5,5,9-trimethyl-6-oxo-14-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]methyl acetate |
InChI |
InChI=1S/C22H34O4/c1-14(23)26-13-22(25)12-21-10-7-16-19(2,3)18(24)8-9-20(16,4)17(21)6-5-15(22)11-21/h15-17,25H,5-13H2,1-4H3/t15-,16+,17-,20+,21+,22+/m1/s1 |
InChI Key |
PTVDSZPMJVQUCE-IMILZGBUSA-N |
Isomeric SMILES |
CC(=O)OC[C@]1(C[C@@]23CC[C@@H]4[C@@]([C@H]2CC[C@@H]1C3)(CCC(=O)C4(C)C)C)O |
Canonical SMILES |
CC(=O)OCC1(CC23CCC4C(C(=O)CCC4(C2CCC1C3)C)(C)C)O |
Origin of Product |
United States |
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